Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)-

Description

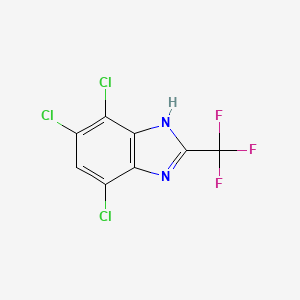

Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)-, is a halogenated benzimidazole derivative characterized by three chlorine substituents at positions 4, 5, and 7 and a trifluoromethyl (-CF₃) group at position 2. Benzimidazoles are renowned for their pharmacological versatility, including antiviral, anticancer, and antimicrobial activities, with substituent patterns critically influencing their biological and physicochemical properties .

Properties

IUPAC Name |

4,6,7-trichloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3N2/c9-2-1-3(10)5-6(4(2)11)16-7(15-5)8(12,13)14/h1H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFDYQZOXSAMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)NC(=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187552 | |

| Record name | Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-59-7 | |

| Record name | 4,6,7-Trichloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted o-Phenylenediamines with Cyanogen Bromide

A common approach involves the cyclization of 4,5,7-trichloro-1,2-phenylenediamine with cyanogen bromide under mild conditions (e.g., in methanol). This method efficiently forms the benzimidazole ring with high regioselectivity for the chlorinated positions. The reaction proceeds via nucleophilic attack of the amine groups on the cyanogen bromide, followed by ring closure to yield the benzimidazole core.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at position 2 can be introduced by several methods:

Direct trifluoromethylation of the benzimidazole ring : Using trifluoromethylating agents such as trifluoromethyl iodide or Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) under catalysis conditions.

Starting from trifluoromethyl-substituted o-phenylenediamines : Synthesis of 2-(trifluoromethyl)-4,5,7-trichloro-1,2-phenylenediamine, followed by cyclization.

Palladium-catalyzed cross-coupling reactions : For example, coupling of 2-halobenzimidazole derivatives with trifluoromethyl sources under palladium catalysis.

Alternative Carbonylation and Metallation Routes

According to patent WO2010081670A2, benzimidazole derivatives can be metallated by treatment with organolithium reagents or strong bases, followed by reaction with carbon dioxide or chloroformates to introduce carboxylate or ester functionalities, which can be further modified to install trifluoromethyl or halogen substituents. This approach is more complex but allows for structural diversification.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | 4,5,7-trichloro-1,2-phenylenediamine + cyanogen bromide in methanol | Mild temperature, high regioselectivity |

| Trifluoromethylation | Trifluoromethyl iodide or Ruppert-Prakash reagent, Pd catalyst or base | Requires inert atmosphere, often elevated temp |

| Chlorination (if needed) | Sulfuryl chloride or N-chlorosuccinimide (NCS) | Controlled addition to avoid over-chlorination |

| Metallation and carbonylation | Organolithium reagent, CO2, chloroformates | For further functionalization |

Purification and Yield Considerations

- Purification is typically achieved by recrystallization from ethanol or methanol.

- Yields vary depending on the route but are generally moderate to high (40-90%).

- Chromatographic techniques such as silica gel chromatography are used for isolating intermediates and final products in complex syntheses.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | 4,5,7-trichloro-1,2-phenylenediamine | Cyclization with cyanogen bromide, trifluoromethylation | High regioselectivity, straightforward | Requires trifluoromethylation step |

| 2 | 2-(trifluoromethyl)-4,5,7-trichloro-1,2-phenylenediamine | Direct cyclization | Simplifies trifluoromethylation | Precursor synthesis may be complex |

| 3 | Partially chlorinated benzimidazole | Post-cyclization chlorination, trifluoromethylation | Flexibility in substitution pattern | Risk of over-chlorination |

| 4 | Benzimidazole derivatives | Metallation, carbonylation, esterification | Allows functional diversification | More complex, multiple steps |

Chemical Reactions Analysis

Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of partially or fully reduced benzimidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives with varied biological activities.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the benzimidazole moiety can act as inhibitors of epidermal growth factor receptor (EGFR), which is crucial in the treatment of various cancers .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell walls or inhibit vital enzymatic processes .

2. Agricultural Chemistry

- Herbicide Development : Benzimidazole derivatives are utilized in the formulation of herbicides due to their ability to inhibit specific biochemical pathways in plants. This application is particularly relevant in controlling weed growth without affecting crop yield .

- Pesticide Formulations : The compound's properties have led to its incorporation into pesticide formulations aimed at protecting crops from fungal infections and pests.

3. Materials Science

- Polymer Chemistry : The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for use in developing advanced materials such as coatings and polymers that require enhanced thermal stability and chemical resistance.

- Catalysis : Benzimidazole derivatives are explored as catalysts in various organic reactions due to their ability to facilitate chemical transformations efficiently.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of benzimidazole derivatives demonstrated that certain compounds exhibited IC50 values in the nanomolar range against cancer cell lines. The mechanism was attributed to the inhibition of EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Case Study 2: Herbicidal Activity

Field trials assessing the herbicidal efficacy of benzimidazole-based formulations revealed a significant reduction in weed biomass compared to untreated controls. The active ingredient disrupted photosynthetic processes in target species, leading to effective weed management strategies in agricultural settings .

Mechanism of Action

The mechanism of action of benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

The positions and types of substituents significantly affect biological activity and toxicity:

- 4,5-Dichloro-2-(trifluoromethyl)-benzimidazole (CAS 3615-21-2): Used as a herbicide for flax and cereals . Molecular weight: 255.02 g/mol; logP: 3.407 (calculated) .

- 4,5,6-Trichloro-2-(trifluoromethyl)-benzimidazole (CAS 2338-27-4):

- 5,6,7-Trichloro-2-(trifluoromethyl)-4-benzimidazolesulfonamide :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | logWS (Solubility) | Key Applications |

|---|---|---|---|---|

| 4,5,7-Trichloro-2-(trifluoromethyl)- | ~289.47 (estimated) | ~3.5* | ~-4.73* | Potential herbicide/PPI† |

| 4,5-Dichloro-2-(trifluoromethyl)- | 255.02 | 3.407 | -4.73 | Herbicide |

| 4,5,6-Trichloro-2-(trifluoromethyl)- | 289.47 | N/A | N/A | Research chemical |

*Estimated based on structural similarity to 4,5-dichloro analogue . †Inferred from proton-pump inhibitor (PPI) development trends where trifluoromethyl enhances activity .

Biological Activity

Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- is a synthetic organic compound that belongs to the benzimidazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- features a complex structure characterized by multiple chlorine atoms and a trifluoromethyl group. This unique arrangement enhances its reactivity and specificity for various biological targets. The molecular formula is C8Cl3F3N2, and it typically appears as white crystalline needles in its pure form.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or proteins involved in cellular processes, leading to disruptions in microbial growth or cancer cell proliferation.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes in pathogens.

- Disruption of Cellular Processes: By interfering with protein functions, it can disrupt normal cellular activities in both microorganisms and cancer cells.

Antimicrobial Activity

Benzimidazole derivatives are known for their significant antibacterial and antifungal properties. Studies have demonstrated that compounds within this class exhibit varying degrees of effectiveness against a range of bacterial and fungal strains.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 16 |

| Escherichia coli | Good | 8 |

| Candida albicans | High | 4 |

| Fusarium sp. | Moderate | 32 |

Research has shown that benzimidazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as various fungal pathogens .

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives against several viral infections. For instance, compounds have been evaluated for their efficacy against RNA viruses such as the Dengue virus (DENV) and Hepatitis C virus (HCV).

| Virus | EC50 (µM) | Selectivity Index |

|---|---|---|

| Dengue Virus | 1.85 | >2.42 |

| Hepatitis C Virus | 3.4 | >3.0 |

These findings suggest that benzimidazole derivatives could serve as promising candidates for antiviral drug development .

Case Studies

-

Antimicrobial Efficacy Against Plant Pathogens:

A study investigated the effectiveness of various benzimidazole derivatives against plant pathogens such as Colletotrichum and Fusarium. Compounds showed varying degrees of inhibition, with some achieving MIC values comparable to standard antifungal treatments . -

Antiviral Screening:

In vitro testing revealed that benzimidazole derivatives exhibit significant inhibitory effects on DENV replication, with EC50 values indicating potent antiviral activity. These compounds were found to be more effective than traditional antiviral agents in certain assays .

Q & A

Q. What are the recommended synthetic routes for preparing 4,5,7-trichloro-2-(trifluoromethyl)-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves cyclocondensation of halogenated 1,2-phenylenediamine derivatives with trifluoromethyl-containing precursors. Key steps include:

- Oxidative cyclization : Use polyphosphoric acid or catalytic TMSCl in a two-phase system to promote ring closure .

- Halogenation : Sequential chlorination at positions 4, 5, and 7 using POCl₃ or SOCl₂ under controlled temperature (70–90°C) to avoid over-substitution .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry (1:1.2 molar ratio of diamine to trifluoromethyl reagent) to improve yields (>75%) and purity .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

- Methodological Answer:

- IR Spectroscopy : Identify characteristic absorptions for C-Cl (600–800 cm⁻¹), C-F (1100–1250 cm⁻¹), and NH stretches (3200–3400 cm⁻¹). Compare with reference spectra of trichloro-benzimidazoles .

- ¹H/¹³C NMR : Assign peaks using DEPT-135:

- ¹H : Absence of aromatic protons (due to Cl/F substitution) except for H-1 (δ ~12.5 ppm, NH).

- ¹³C : CF₃ appears as a quartet (δ ~120 ppm, J = 280–300 Hz) .

- Mass Spec : Confirm molecular ion [M+H]⁺ at m/z 289.47 (C₈H₂Cl₃F₃N₂) .

Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility)?

- Methodological Answer: Use Crippen’s fragmentation method for logP (predicted ~3.4) and McGowan’s volume (~134 ml/mol) to estimate hydrophobicity . For solubility, logS calculations via ALOGPS 3.0 or ChemAxon predict ~-4.73 (log10WS), indicating low aqueous solubility. Validate with experimental shake-flask assays in PBS (pH 7.4) .

Advanced Research Questions

Q. How do the positions and number of chlorine substituents influence the compound’s bioactivity and binding to biological targets?

- Methodological Answer:

- Structure-Activity Relationship (SAR) :

- 4,5,7-Trichloro substitution enhances steric bulk and electron-withdrawing effects, increasing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Trifluoromethyl group : Improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) against casein kinase 2 (CK2) or Bcl-2, comparing IC₅₀ values with mono-/dichloro analogs .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes) to identify bioavailability limitations .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For example, dechlorination or hydroxylation may reduce potency in vivo .

- Dosage Adjustment : Conduct dose-response studies in animal models (e.g., xenografts) to align in vitro IC₅₀ with achievable plasma concentrations .

Q. How can crystallographic data (e.g., from SHELX) elucidate electronic effects of halogen substituents on molecular packing?

- Methodological Answer:

- Single-Crystal XRD : Grow crystals via vapor diffusion (acetonitrile/water). Refine using SHELXL to analyze bond lengths/angles.

- Cl···Cl interactions : Measure distances (3.3–3.5 Å) to assess halogen bonding contributions to lattice stability .

- Electrostatic Potential Maps : Generate via Hirshfeld surface analysis to visualize how CF₃ and Cl groups influence charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.